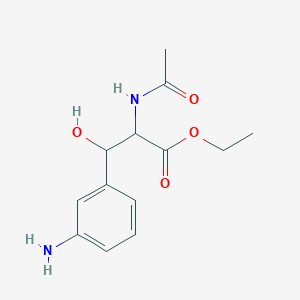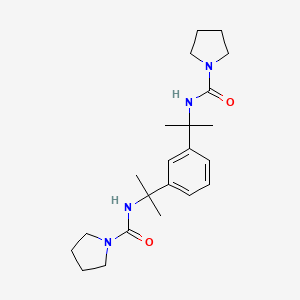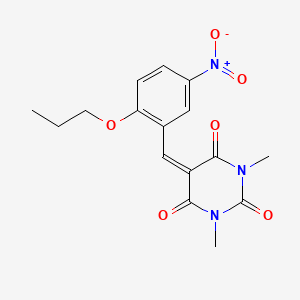
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, also known as TFP, is a chemical compound that has been studied for its potential applications in scientific research. TFP is a phenol derivative that has a thiomorpholine group attached to the methyl group on the 4-position of the phenol ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various signaling pathways in the brain. By blocking the activity of this receptor, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the protection of neurons from damage. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its neuroprotective properties, and its ability to modulate neurotransmitter release. However, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, including the development of more selective and potent mGluR5 antagonists, the investigation of the potential use of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol in the treatment of various neurological disorders, and the exploration of its anti-inflammatory properties in the context of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol and its potential side effects.
Synthesemethoden
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 4-(chloromethyl)thiomorpholine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,6-dimethoxyphenol with 4-(bromomethyl)thiomorpholine in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-16-11-7-10(8-12(17-2)13(11)15)9-14-3-5-18-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPMUFCHCKWLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)


![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)
![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)

![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)